molecular formula C20H22BrClN2OS B12715999 5H-Thiazolo(3,2-a)pyrimidin-3-ol, 3-(2-chlorophenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-, monohydrobromide CAS No. 86346-95-4

5H-Thiazolo(3,2-a)pyrimidin-3-ol, 3-(2-chlorophenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-, monohydrobromide

Cat. No.: B12715999
CAS No.: 86346-95-4
M. Wt: 453.8 g/mol
InChI Key: VPUHJCNSGHMTEN-UHFFFAOYSA-N
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Description

“5H-Thiazolo(3,2-a)pyrimidin-3-ol, 3-(2-chlorophenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-, monohydrobromide” is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolopyrimidines typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

    Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate intermediates.

    Substitution Reactions: Introduction of functional groups such as the chlorophenyl and phenylethyl groups through substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

Chemistry

    Catalysis: Thiazolopyrimidines are used as catalysts in various organic reactions.

    Material Science: These compounds are explored for their potential in creating novel materials with unique properties.

Biology

    Enzyme Inhibition: Some thiazolopyrimidines act as inhibitors of specific enzymes, making them valuable in biochemical research.

    Cell Signaling: They are studied for their role in modulating cell signaling pathways.

Medicine

    Therapeutic Agents: Thiazolopyrimidines have shown promise as therapeutic agents for treating various diseases, including cancer and infectious diseases.

    Drug Development: Ongoing research focuses on developing new drugs based on thiazolopyrimidine scaffolds.

Industry

    Agriculture: These compounds are investigated for their potential use as agrochemicals.

    Pharmaceuticals: They are used in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of thiazolopyrimidines involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example:

    Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.

    Receptor Modulation: Interacting with cell surface receptors to alter cell signaling.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine Derivatives: Compounds with similar core structures but different functional groups.

    Pyrimidine Analogues: Compounds that share the pyrimidine ring but have different substituents.

Uniqueness

The unique combination of functional groups in “5H-Thiazolo(3,2-a)pyrimidin-3-ol, 3-(2-chlorophenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-, monohydrobromide” may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

CAS No.

86346-95-4

Molecular Formula

C20H22BrClN2OS

Molecular Weight

453.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-2-(2-phenylethyl)-2,5,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-3-ol;hydrobromide

InChI

InChI=1S/C20H21ClN2OS.BrH/c21-17-10-5-4-9-16(17)20(24)18(12-11-15-7-2-1-3-8-15)25-19-22-13-6-14-23(19)20;/h1-5,7-10,18,24H,6,11-14H2;1H

InChI Key

VPUHJCNSGHMTEN-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2N(C1)C(C(S2)CCC3=CC=CC=C3)(C4=CC=CC=C4Cl)O.Br

Origin of Product

United States

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